6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Antimalarial drug discovery PfDHODH inhibition Dihydropyrimidinone SAR

6-(4-Ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1058396-56-7) is a fully synthetic dihydropyrimidin-4-one (DHPM) derivative bearing a 4-ethoxyphenyl substituent at the C6 position and an N3-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain. The compound is catalogued in BindingDB under identifier BDBM120320 and cited as Example 61 in US Patent 8,703,811, which describes small-molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for antimalarial applications.

Molecular Formula C18H21N3O3
Molecular Weight 327.4 g/mol
CAS No. 1058396-56-7
Cat. No. B6542121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
CAS1058396-56-7
Molecular FormulaC18H21N3O3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCC3
InChIInChI=1S/C18H21N3O3/c1-2-24-15-7-5-14(6-8-15)16-11-17(22)21(13-19-16)12-18(23)20-9-3-4-10-20/h5-8,11,13H,2-4,9-10,12H2,1H3
InChIKeyVWMATLFLMOKEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1058396-56-7): A Dihydropyrimidinone Scaffold with a Singleton DHODH Inhibition Data Point


6-(4-Ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1058396-56-7) is a fully synthetic dihydropyrimidin-4-one (DHPM) derivative bearing a 4-ethoxyphenyl substituent at the C6 position and an N3-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain [1]. The compound is catalogued in BindingDB under identifier BDBM120320 and cited as Example 61 in US Patent 8,703,811, which describes small-molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for antimalarial applications [1]. A single biochemical IC₅₀ value of 75 nM against recombinant PfDHODH (Type 2 assay measuring orotate formation or DCIP chromogen reduction) has been deposited [1][2]. No peer-reviewed publications, head-to-head comparator studies, selectivity profiles, or in vivo data have been identified for this specific compound in publicly searchable databases as of May 2026.

Why Generic DHPM Scaffolds Cannot Replace the Specific N3-Pyrrolidinyl-Acetyl Substitution Pattern of CAS 1058396-56-7


The dihydropyrimidinone (DHPM) class is pharmacologically promiscuous, with activity profiles exquisitely sensitive to the nature, position, and three-dimensional presentation of substituents around the pyrimidinone core [1]. The N3 side chain of CAS 1058396-56-7 incorporates a tertiary amide formed from pyrrolidine and an acetyl linker, creating a specific hydrogen-bond acceptor pattern and steric footprint that diverges from the morpholino, piperidino, or unsubstituted N3-alkyl analogs catalogued in the same chemical space [2]. In PfDHODH, the ubiquinone binding pocket is a narrow hydrophobic channel whose shape complementarity is governed by the terminal heterocycle; even a one-atom change in ring size or heteroatom identity (e.g., pyrrolidine → piperidine or morpholine) can ablate or substantially alter inhibitory potency [1]. Without direct comparative data for this compound, the assumption that any N3-substituted DHPM can serve as a functional replacement is chemically unjustified and risks SAR misinterpretation.

Quantitative Differentiation Evidence for CAS 1058396-56-7: Critically Limited Data Inventory


Singleton PfDHODH Biochemical Potency with No In-Class Comparator Data

The sole publicly available quantitative activity measurement for CAS 1058396-56-7 is a PfDHODH IC₅₀ of 75 nM from a biochemical Type 2 assay [1]. This value was generated in the context of US Patent 8,703,811, which exemplifies numerous DHPM analogs; however, the patent publication does not tabulate side-by-side IC₅₀ values for all examples, and no head-to-head comparison between Example 61 and its closest structural neighbors has been published. The BindingDB entry for BDBM120320 confirms the assay conditions (direct orotate formation measurement or DCIP chromogen reduction) but lists no comparator compound data within the same experimental batch [1].

Antimalarial drug discovery PfDHODH inhibition Dihydropyrimidinone SAR

Structural Differentiation from Commercially Listed Analogs: Ring-Size and Heteroatom Variations

Three close structural analogs of CAS 1058396-56-7 are listed by commercial suppliers: the piperidine analog (CAS 1058461-42-9, −CH₂− insertion in the terminal ring), the morpholine analog (CAS 1058207-62-7, O-for-CH₂ replacement), and the 4-fluorophenyl analog (CAS 1058500-63-2, F-for-OEt substitution on the aryl ring) [1][2]. All differ by a single chemical feature from the target compound, making them the most relevant comparators for SAR deconvolution. No biological activity data have been reported for CAS 1058461-42-9 or CAS 1058207-62-7. The 4-fluorophenyl analog (CAS 1058500-63-2) has a computed XLogP3 of 1.2, approximately 0.8–1.0 log unit lower than the estimated logP of the target 4-ethoxyphenyl compound (~2.0–2.3, estimated by additive fragment methods), suggesting different passive permeability and solubility profiles [1].

Chemical sourcing SAR probe selection Dihydropyrimidinone library

Patent-Derived Class-Level Potency Ranking: Insufficient Resolution for Compound Prioritization

BindingDB fragments from US 8,703,811 provide IC₅₀ values for several patent examples tested under the same assay protocol: Example 61 = 75 nM [1], Example 49 = 113 nM [2], and Example 97 = 178 nM [3]. These three entries all feature dihydropyrimidinone or related heterocyclic cores but differ in substitution detail. The ~1.5-fold improvement of Example 61 over Example 49 and ~2.4-fold improvement over Example 97 might suggest marginal SAR advantage; however, the structural identities of Examples 49 and 97 have not been unequivocally mapped to publicly disclosed structures, precluding definitive conclusion that the pyrrolidine-ethoxyphenyl combination is the driver of the observed potency rank order.

Patent intelligence PfDHODH inhibitor ranking Dihydropyrimidinone potency binning

Evidence-Constrained Application Scenarios for CAS 1058396-56-7 in Antimalarial Drug Discovery and Chemical Biology


Negative Control or Selectivity Counter-Screen in PfDHODH Inhibitor Optimization Programs

In a medicinal chemistry campaign targeting PfDHODH, CAS 1058396-56-7 may serve as a comparator compound when profiling novel chemotypes for which the pyrrolidine-acetyl N3 substitution is absent. Because this compound has a single-concentration IC₅₀ of 75 nM but no selectivity, cytotoxicity, or ADME data, its most defensible use is as an internal assay control to benchmark the potency of proprietary analogs tested on the same plate under identical conditions [1]. This avoids over-interpretation of its absolute potency value.

SAR Probe for Deconvoluting the Contribution of the N3-Pyrrolidine-Acetyl Motif to PfDHODH Binding

For academic groups systematically exploring the SAR of N3-substituted DHPMs, CAS 1058396-56-7 provides a chemically tractable entry point. Procuring this compound alongside its morpholine (CAS 1058207-62-7) and piperidine (CAS 1058461-42-9) analogs enables a matched-pair analysis of ring size and heteroatom effects on target binding [2]. However, this requires the end-user to generate their own comparative IC₅₀ data, as no published side-by-side dataset exists [1].

Commercial Procurement for PfDHODH-Focused Fragment or Lead-Like Library Assembly

CAS 1058396-56-7 (MW 327.4, cLogP ~2.0–2.3 by estimation) falls within lead-like physicochemical space and is commercially listed by multiple suppliers [1]. For institutions building a PfDHODH-targeted screening collection, it may be included as a representative of the DHPM chemotype disclosed in US 8,703,811. Its procurement value is contingent on competitive pricing relative to analogs CAS 1058461-42-9 and CAS 1058207-62-7, for which no biological data are available, making it the only analog in this trio with a deposited IC₅₀ [1].

Quote Request

Request a Quote for 6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.